N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Description
N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine core and a pyrrolo[1,2-a]imidazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c23-25(24,15-9-17-13-5-2-8-21(13)15)20-12-6-7-14-18-19-16(22(14)10-12)11-3-1-4-11/h6-7,9-11,20H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXIZAJDHPREEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)NS(=O)(=O)C4=CN=C5N4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolo[4,3-a]pyridine core . The final step involves sulfonamide formation, which is achieved by reacting the intermediate with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted sulfonamides .
Scientific Research Applications
N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-triazole derivatives
Uniqueness
N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
